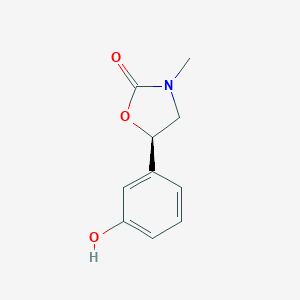
7-(2,3-Dihydroxypropyl)-8-aminotheophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-Dihydroxypropyl)-8-aminotheophylline, also known as DPAT, is a chemical compound that belongs to the family of xanthine derivatives. DPAT has been extensively studied for its potential applications in scientific research.
作用机制
7-(2,3-Dihydroxypropyl)-8-aminotheophylline binds to the A1 adenosine receptor with high affinity and specificity, leading to the activation of downstream signaling pathways. The activation of A1 adenosine receptors inhibits the activity of adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of inwardly rectifying potassium channels. The activation of potassium channels hyperpolarizes the cell membrane and reduces the excitability of neurons.
Biochemical and Physiological Effects
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been shown to have a variety of biochemical and physiological effects in different systems. In the central nervous system, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been found to reduce the release of glutamate and dopamine, inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, and enhance the activity of gamma-aminobutyric acid (GABA) receptors. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been shown to reduce the infarct size and improve the neurological outcome in animal models of stroke.
实验室实验的优点和局限性
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has several advantages for lab experiments, including its high selectivity and potency for the A1 adenosine receptor, its well-characterized mechanism of action, and its ability to modulate multiple signaling pathways. However, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-aminotheophylline, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of the role of adenosine receptors in neurodegenerative diseases, and the exploration of the therapeutic potential of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline in stroke and other neurological disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline action.
合成方法
7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be synthesized by reacting theophylline with glycidol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline. The purity and yield of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline is a selective agonist of the A1 adenosine receptor, which is involved in the regulation of cardiovascular, respiratory, and central nervous system functions. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been used to study the effects of adenosine receptor activation on neurotransmitter release, synaptic plasticity, and behavior.
属性
CAS 编号 |
111038-25-6 |
|---|---|
产品名称 |
7-(2,3-Dihydroxypropyl)-8-aminotheophylline |
分子式 |
C10H15N5O4 |
分子量 |
269.26 g/mol |
IUPAC 名称 |
8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3,(H2,11,12) |
InChI 键 |
GYPQWFJSLDOPMK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O |
同义词 |
8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethyl-purine-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)

